molecular formula C14H18Cl2N2O B11014938 2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone

2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone

Cat. No.: B11014938
M. Wt: 301.2 g/mol
InChI Key: QCUFCKSDLZZPCA-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2,2-dichloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone typically involves the reaction of 2,3-dimethylphenylpiperazine with 2,2-dichloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent such as dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:

    Substitution Reactions: The dichloroethanone moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone is unique due to its dichloroethanone moiety, which imparts distinct chemical reactivity and potential biological activity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2,2-dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H18Cl2N2O/c1-10-4-3-5-12(11(10)2)17-6-8-18(9-7-17)14(19)13(15)16/h3-5,13H,6-9H2,1-2H3

InChI Key

QCUFCKSDLZZPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(Cl)Cl)C

Origin of Product

United States

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